Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate
CAS No.: 1221341-53-2
Cat. No.: VC8220457
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221341-53-2 |
|---|---|
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | ethyl 3-(3-propan-2-yloxypropylamino)propanoate |
| Standard InChI | InChI=1S/C11H23NO3/c1-4-14-11(13)6-8-12-7-5-9-15-10(2)3/h10,12H,4-9H2,1-3H3 |
| Standard InChI Key | DBXHQVUKWYGZLO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCNCCCOC(C)C |
| Canonical SMILES | CCOC(=O)CCNCCCOC(C)C |
Introduction
Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate is an organic compound with a molecular formula of C11H23NO3 and a molecular weight of 217.31 g/mol . This compound is characterized by its complex structure, which includes an amino group, an ether linkage, and a propanoate backbone. The presence of multiple functional groups imparts unique chemical properties, making it a subject of interest in various fields, including synthetic organic chemistry and materials science.
Synthesis and Preparation
The synthesis of Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often require careful control of reaction conditions to ensure high yields and purity.
Related Compounds and Comparisons
Compounds with similar structures, such as Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate, exhibit significant biological activities and are used as intermediates in synthetic organic chemistry. These compounds differ primarily in their backbone (e.g., butanoate vs. propanoate) and may have distinct chemical properties and applications.
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate | C11H23NO3 | Propanoate backbone |
| Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate | C12H25NO3 | Butanoate backbone, methyl ester |
| Methyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate | C11H23NO3 | Methyl ester instead of ethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume